5-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Description

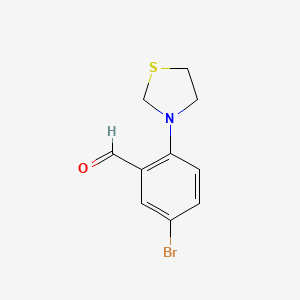

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHARGMJCDENIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods of 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde

General Synthetic Route

The synthesis typically proceeds via:

- Preparation of a 5-bromo-substituted benzaldehyde derivative.

- Formation of the thiazolidine ring by cyclocondensation involving thioglycolic acid or related reagents.

- Coupling or condensation reactions to attach the thiazolidin-3-yl moiety to the benzaldehyde framework.

Key Synthetic Steps and Conditions

Synthesis of 5-Bromo-2-formylbenzaldehyde Derivatives

- Bromination of 2-formylbenzaldehyde or related precursors is performed under controlled conditions to introduce the bromine atom at the 5-position.

- Protection/deprotection strategies may be employed to preserve the aldehyde group during subsequent steps.

- Typical reagents include bromine sources with bases such as triethylamine or TMEDA, and solvents like dichloromethane or methanol under mild temperatures (room temperature to 40 °C).

Formation of the Thiazolidine Ring

- The thiazolidine moiety is formed via cyclocondensation of an aromatic aldehyde with thioglycolic acid in the presence of a base such as anhydrous sodium acetate.

- Refluxing in glacial acetic acid for 4–8 hours is common, yielding thiazolidin-4-one derivatives in good yields.

- Microwave-assisted or ionic liquid-mediated syntheses have been reported to improve yields and reduce reaction times, providing environmentally friendlier alternatives.

Condensation to Form this compound

- The aldehyde group on the aromatic ring is preserved while the thiazolidine ring is attached, often via a Schiff base intermediate.

- The reaction involves reflux in acetic acid with sodium acetate, followed by purification through column chromatography or recrystallization.

- Yields typically range from moderate to good (40–70%) depending on the exact conditions and substrates used.

Representative Preparation Procedure

Detailed Research Findings and Analysis

Catalytic Systems: Copper(II) acetate catalysis combined with bases like triethylamine or TMEDA facilitates selective N-arylation, which can be adapted to introduce the bromine-substituted aromatic moiety efficiently.

Cyclocondensation Efficiency: The use of glacial acetic acid as a solvent and sodium acetate as a base provides an optimal environment for the cyclization of thioglycolic acid with aromatic aldehydes, yielding thiazolidinone derivatives with good purity and yield.

Alternative Green Methods: Ionic liquids such as 1-methoxyethyl-3-methylimidazolium trifluoroacetate and microwave irradiation have been employed to reduce reaction times and improve yields while minimizing hazardous solvents.

Purification and Characterization: Standard purification involves column chromatography using mixtures of hexane and ethyl acetate, with final products characterized by NMR spectroscopy (1H and 13C), IR spectroscopy, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cu(II)-Catalyzed N-Arylation | Cu(OAc)2, Et3N/TMEDA, DCM/MeOH | Room temp, open air, 2 h | Moderate to High | Mild conditions, selective | Requires catalyst, base |

| Cyclocondensation with Thioglycolic Acid | Aromatic aldehyde, thioglycolic acid, NaOAc, AcOH | Reflux 4–8 h | 50–70 | Good yields, straightforward | Longer reaction time |

| Ionic Liquid-Assisted Synthesis | Ionic liquids [MOEMIM]TFA, [BMIM]BF4 | Microwave irradiation, short time | Improved yields | Eco-friendly, fast | Requires ionic liquids |

| Protection/Deprotection Strategy | Acetic anhydride, temperature control | 40 °C, mild | High | Protects sensitive groups | Additional steps |

Analyse Des Réactions Chimiques

Knoevenagel Condensation

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., thiazolidine-2,4-diones) to form arylidene derivatives. This reaction is catalyzed by bases like piperidine or methylamine in ethanol or acetic acid .

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Piperidine, ethanol, reflux | 5-Arylidenethiazolidine-2,4-diones | 70–85% | |

| Acetic acid, methylamine | Hybrid amides with triazole-thiazolidine cores | 65–90% |

This reaction is pivotal for synthesizing bioactive hybrids, such as antimicrobial and anticancer agents .

Nucleophilic Aromatic Substitution

The bromine atom at position 5 participates in nucleophilic substitution reactions. For example:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Thioglycolic acid | Reflux in dioxane | Thiazolidin-3-yl benzamides | Antibacterial agents |

| Amines | K₂CO₃, DMF, 80°C | Substituted aryl amines | Antitubercular scaffolds |

The electron-withdrawing aldehyde group enhances the ring's electrophilicity, facilitating substitutions even under mild conditions .

Schiff Base Formation

The aldehyde reacts with primary amines or hydrazides to form imines or hydrazones, which are precursors for cyclization. For instance:

-

Hydrazide Condensation :

Reacting with 4-bromo-2-hydroxybenzoic acid hydrazide yields hydrazones, which cyclize with thioglycolic acid to form thiazolidin-4-ones .

Conditions : Reflux in ethanol, 6–8 hours.

Yield : 60–75% . -

Imine Formation :

Imines derived from this compound exhibit anticonvulsant and anti-inflammatory activities .

Cyclization Reactions

The thiazolidine ring participates in further cyclization. For example:

| Reagents | Product | Key Feature |

|---|---|---|

| BF₃·OEt₂, TBAHS, CH₂Cl₂ | 2-Iminothiazolidines | High enantioselectivity (98% ee) |

| CuBr₂, CHCl₃/EtOAc | Thiazol-2-ylhydrazineylideneisatins | Anticancer activity |

These reactions exploit the sulfur and nitrogen atoms in the thiazolidine ring for stereoselective heterocycle formation .

Oxidation and Reduction

Applications De Recherche Scientifique

Antimicrobial Properties

One of the primary applications of 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde is in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant effectiveness against various bacterial strains. The thiazolidine structure is known for its biological activity, making it a valuable scaffold for the synthesis of new antimicrobial agents.

Case Study: Antimicrobial Activity Evaluation

- Objective : To evaluate the antimicrobial efficacy of synthesized derivatives.

- Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria using standard microbiological techniques.

- Results : Several derivatives demonstrated promising antimicrobial activity, suggesting potential for further development into therapeutic agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazolidine derivatives are known to interact with various biological targets, influencing pathways relevant to cancer progression.

Case Study: In Vitro Anticancer Activity

- Objective : To assess the anticancer activity against breast and lung cancer cell lines.

- Methodology : The Sulforhodamine B assay was employed to determine cell viability.

- Results : Compounds derived from this compound showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.

Synthesis and Chemical Reactivity

The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Reaction Type | Description |

|---|---|

| Multicomponent Reactions | Utilized for synthesizing complex heterocycles with improved selectivity and yield. |

| Click Chemistry | Employed to create bioconjugates with high efficiency and specificity. |

| Green Chemistry Approaches | Synthesis methods that minimize environmental impact while maximizing product yield. |

Pharmacological Insights

The pharmacokinetic properties of this compound derivatives have been studied to understand their absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Study Findings

- Solubility : Most derivatives exhibit good water solubility, enhancing their potential as drug candidates.

- Absorption : High gastrointestinal absorption rates were noted, indicating favorable oral bioavailability.

- Metabolic Stability : Some compounds were identified as inhibitors of specific cytochrome P450 enzymes, which could influence drug-drug interactions.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde is not fully understood but is believed to involve interactions with various molecular targets. The thiazolidine ring and the bromine atom may play crucial roles in its biological activity by interacting with enzymes and receptors, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons :

Substituent Effects on Reactivity :

- The thiazolidin-3-yl group in the target compound provides a rigid, electron-rich heterocycle, enabling chelation with transition metals (e.g., Fe²⁺, Cu²⁺), which is absent in simpler analogs like 5-bromo-2-hydroxybenzaldehyde .

- Methoxy (-OCH₃) and fluoro (-F) substituents (e.g., in 5-bromo-2-methoxybenzaldehyde and 5-bromo-4-fluoro-2-hydroxybenzaldehyde) enhance lipophilicity and metabolic stability compared to the polar thiazolidine group .

Hydrogen-Bonding Capacity :

- The hydroxyl (-OH) group in 5-bromo-2-hydroxybenzaldehyde facilitates intramolecular hydrogen bonding (O–H⋯N), as observed in its thiosemicarbazone derivatives, which stabilize supramolecular dimers . In contrast, the thiazolidin-3-yl group relies on N–S interactions for coordination .

Biological and Material Applications :

- Thiazolidine-containing derivatives are prominent in antimicrobial and anticancer research due to their ability to inhibit enzymes like metalloproteases .

- Hydroxy-substituted analogs (e.g., 5-bromo-2-hydroxybenzaldehyde) are utilized in spin-crossover complexes for molecular magnetism .

Synthetic Versatility :

- Brominated benzaldehydes like 2,6-dibromobenzaldehyde are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas the thiazolidin-3-yl derivative may serve as a directing group in C–H activation chemistry .

Research Findings and Data

Physical Properties :

Activité Biologique

5-Bromo-2-(thiazolidin-3-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine motif, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The molecular formula is CHBrNOS, with a molecular weight of approximately 272.16 g/mol. The presence of bromine at the fifth position of the benzaldehyde ring enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that compounds containing thiazolidine motifs exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit certain enzymes linked to antimicrobial effects. Its structural similarities to other thiazolidine derivatives, which have shown antibacterial properties, support this potential .

- Anticancer Properties : Thiazolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exert selective concentration-dependent cytotoxic activities on malignant cell lines such as K562 and HeLa . The potential of this compound in targeting cancer cells remains an area of active investigation.

Case Studies and Experimental Data

- Antitumor Activity : A study highlighted the anticancer properties of thiazolidine derivatives, revealing that certain compounds exhibited IC values significantly lower than standard chemotherapy agents like cisplatin. These findings suggest that this compound may also exhibit similar properties due to its structural characteristics .

- Enzyme Inhibition : Research has indicated that thiazolidine compounds can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression. Docking studies have shown that these compounds can bind effectively to the active site of PTP1B, suggesting a mechanism for their biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Thiazolidinone | Thiazolidine | Exhibits strong antibacterial properties |

| Benzothiazole | Benzothiazole | Known for potent antitumor activity |

| Thiazolidine-2,4-dione | Thiazolidine | Used in diabetes treatment |

| 5-Chloro-2-(thiazolidin-3-yl)benzaldehyde | Halogenated Thiazolidine | Similar reactivity but different halogen |

The unique bromination pattern of this compound may enhance its reactivity compared to these similar compounds, potentially leading to improved therapeutic efficacy.

Q & A

Q. Assay Design :

- Use ATP-competitive binding assays (e.g., fluorescence polarization) with purified kinase domains.

- Validate with cell-based assays (e.g., proliferation inhibition in cancer lines).

SAR Analysis : Synthesize analogs with variations in bromine position or thiazolidine substituents to map pharmacophore requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.